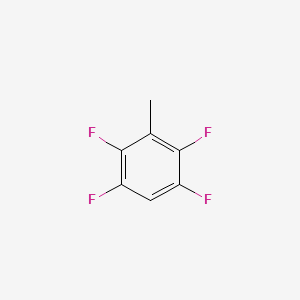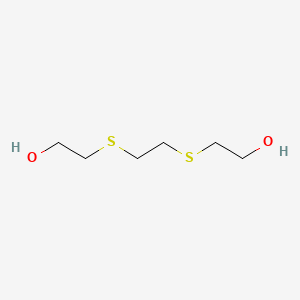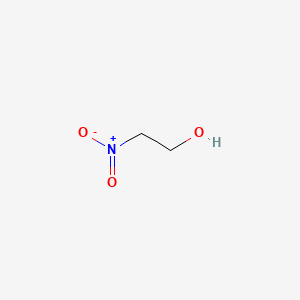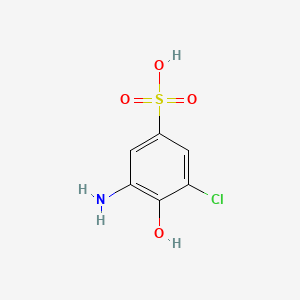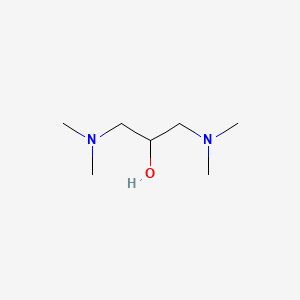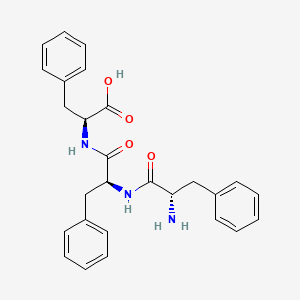
Phenylalanyl-phenylalanyl-phenylalanine
説明
Phenylalanyl-phenylalanyl-phenylalanine (Phe-Phe-Phe) is a tripeptide consisting of three phenylalanine amino acids joined together by peptide bonds. It is a naturally occurring peptide found in several biological systems and has gained significant attention in recent years due to its potential applications in scientific research.
科学的研究の応用
Biomaterial Chemistry
H-Phe-Phe-Phe-OH has utility in biomaterial chemistry due to its ability to form self-assembled nanostructures. These structures can be used in the development of new materials with potential applications in tissue engineering, regenerative medicine, and as scaffolds for cell growth .
Sensors and Bioelectronics
The compound’s self-assembling properties also make it suitable for use in sensors and bioelectronics. It can be utilized to create sensitive detection systems for biological and chemical substances .
Nanomedicine
In nanomedicine, H-Phe-Phe-Phe-OH is used for drug delivery systems, biomaterials, and therapeutic paradigms. Its self-assembled nanostructures can serve as carriers for targeted drug delivery, enhancing the efficacy and reducing the side effects of treatments .
Drug Delivery Systems
Specifically in drug delivery, L-diphenylalanine microtubes derived from H-Phe-Phe-Phe-OH have been evaluated as potential vehicles for delivering drugs. They show promise in controlled release kinetics and reduced cytotoxicity, making them suitable for delivering a wide range of pharmaceuticals .
Intracellular Delivery
The compound’s nanostructures can encapsulate chemotherapeutic agents like DOX (Doxorubicin), highlighting their potential as intracellular drug delivery vehicles. This application is particularly relevant in cancer therapy, where targeted delivery to cancer cells is crucial .
Alzheimer’s Disease Research
Diphenylalanine is a core recognition motif extracted from Alzheimer’s β-amyloid polypeptide. Research into the self-assembly of H-Phe-Phe-Phe-OH could provide insights into the formation of amyloid fibrils and plaques, potentially leading to new therapeutic approaches for Alzheimer’s disease .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBENHWCORLVGEQ-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948646 | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylalanyl-phenylalanyl-phenylalanine | |
CAS RN |
2578-81-6 | |
| Record name | Phenylalanyl-phenylalanyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phe-Phe-Phe has been shown to interact with double-stranded DNA, binding to the groove of the molecule. [] This interaction has been characterized thermodynamically using isothermal titration calorimetry, revealing a binding constant value of 9.96 × 104 M at 25°C. [] The binding is driven by favorable entropic contributions, suggesting a significant hydrophobic component to the interaction. [] While the downstream effects of this interaction haven't been extensively studied, it highlights the potential of Phe-Phe-Phe as a DNA-binding molecule. [] Additionally, Phe-Phe-Phe and its derivatives can stimulate lipolysis in fat cells, leading to the release of free fatty acids. [, ] This lipolytic action is believed to be mediated through the β-adrenergic receptor pathway, as the β-adrenergic blocker propranolol inhibits the effect. []
A: * Molecular Formula: C27H29N3O4* Molecular Weight: 447.54 g/mol* Spectroscopic Data: Spectroscopic studies, including FT-IR, TEM, and AFM, have been employed to investigate the supramolecular architecture formed by Phe-Phe-Phe-containing monoalkyl amphiphiles. [] These studies showed that Phe-Phe-Phe promotes the formation of β-sheet-based supramolecular fibrous structures in non-polar solvents like CCl4. [] Additionally, CD spectroscopy reveals a β-sheet-like structure in self-assembled Phe-Phe-Phe derivatives. []
ANone: Phe-Phe-Phe itself is not known to possess catalytic properties. Research primarily focuses on its biological activity and its use as a building block for larger molecules with potential applications.
A: Computational methods have been utilized to study the conformational preferences of Phe-Phe-Phe. [] Conformational energy minimization procedures have been employed to explore the stability of different conformations, revealing a preference for extended conformations over β-bend and α-helical structures. [] This finding is further supported by experimental observations of Phe-rich oligopeptides in both solid and solution states. [] While specific QSAR models haven't been extensively reported for Phe-Phe-Phe itself, molecular docking studies have been performed on related peptides containing Phe residues to investigate their interactions with enzymes like α-glucosidase. []
A: Research on Phe-Phe-Phe analogs, particularly in the context of lipolysis stimulation, provides valuable insights into its SAR. [, ] * N-terminal modifications: Adding acidic and basic amino acids to the N-terminus of Phe-Phe-Phe significantly influences its lipolytic activity. [] For example, Arg-Glu-Gly-Phe-Phe-Phe exhibits higher potency compared to Phe-Phe-Phe. [, ] Interestingly, substituting Arg with Arg(NO2) in this sequence completely abolishes lipolytic activity, highlighting the importance of specific amino acid side chains for interaction with the putative target. []* C-terminal modifications: Replacing the C-terminal Phe with Tyr can drastically alter the activity. While Glu-Arg-Gly-Phe-Phe-Phe stimulates lipolysis, Glu-Arg-Gly-Phe-Phe-Tyr does not. [] Instead, the latter promotes lipogenesis, the opposite effect, indicating a shift in target interaction and downstream signaling. []
A: Research on Phe-Phe-Phe and its derivatives spans multiple disciplines, demonstrating its relevance in diverse fields: * Biochemistry: Investigating the role of Phe-Phe-Phe and its analogs in lipolysis and lipogenesis contributes to our understanding of metabolic processes and potential therapeutic targets. [, ]* Biophysics: Characterizing the self-assembly behavior of Phe-Phe-Phe-containing amphiphiles using techniques like FT-IR, TEM, and AFM provides insights into supramolecular organization and material properties. []* Biomaterials: Developing biocompatible and biodegradable hydrogels from Phe-rich oligopeptides offers potential applications in drug delivery and tissue engineering. []* Medicinal Chemistry: Exploring the DNA-binding affinity of Phe-Phe-Phe and designing analogs with improved binding properties could lead to novel therapeutic agents targeting DNA-protein interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



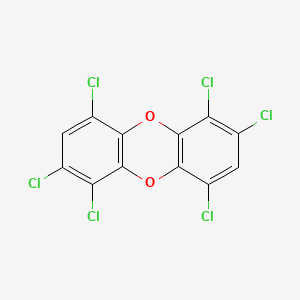

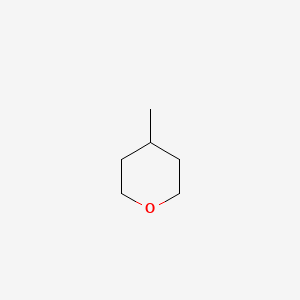

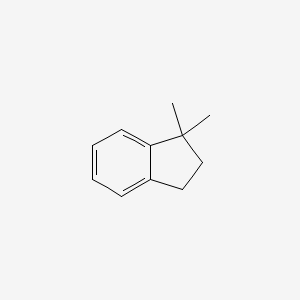

![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)

